molecular formula C4H6N4O2S B582098 2-Aminopyrimidine-5-sulfonamide CAS No. 99171-23-0

2-Aminopyrimidine-5-sulfonamide

Cat. No. B582098
CAS RN: 99171-23-0
M. Wt: 174.178
InChI Key: QDRARHQVEYBKSS-UHFFFAOYSA-N
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Description

2-Aminopyrimidine-5-sulfonamide is a compound that has been mentioned in the context of microbial transformation . It is a major biotransformation product under certain nutrient conditions .


Synthesis Analysis

The synthesis of 2-aminopyrimidine derivatives has been reported in several studies . One method involves preparing the derivatives from acyclic starting materials, benzylidene acetones, and ammonium thiocyanates . The process includes five steps: ring closure, aromatization, S-methylation, oxidation to methylsulfonyl compounds, and formation of guanidines with suitable amines .


Molecular Structure Analysis

The molecular structure of 2-aminopyrimidine derivatives, including 2-Aminopyrimidine-5-sulfonamide, has been studied . These compounds are known for their simple design, which can be used to produce single products with minimum side reactions .


Chemical Reactions Analysis

The chemical reactions involving 2-aminopyrimidine derivatives have been explored in various studies . These compounds have been tested for their in vitro activities against various organisms, and their cytotoxic properties have been determined .


Physical And Chemical Properties Analysis

The physical and chemical properties of 2-aminopyrimidine derivatives have been studied . These compounds are known for their low molecular weight and perfectly functionalized moiety .

Scientific Research Applications

Antitrypanosomal Activity

2-Aminopyrimidine derivatives have shown significant antitrypanosomal activity . They have been tested for their in vitro activities against Trypanosoma brucei rhodesiense, a causative organism of sleeping sickness . Some of the compounds exhibited quite good antitrypanosomal activity .

Antiplasmodial Activity

These compounds have also demonstrated excellent antiplasmodial activity . They have been tested against Plasmodium falciparum NF54, a causative organism of malaria . The influence of the structural modifications on these activities is discussed .

Synthesis of Biomolecules

2-Aminopyrimidine derivatives are key intermediates in the chemical synthesis of biomolecules . They have been used in the formation of the heterocyclic 2-aminopyrimidine system, which is one of the important pharmacophores responsible for the biological properties of its derivatives .

Drug Development

These compounds have been used in the synthesis of modern pharmaceuticals . The pyrimidine ring is a key structural moiety of life-supporting substances, such as vitamins, coenzymes, and uric acid, as well as of drugs, such as Veronal, Sulfadiazine, Fluorouracil, Glivec, and Rosuvastatin .

Antitumour Compounds

The search for specific kinase inhibitors among 2-aminopyrimidines has culminated in the discovery of the drug Glivec in 1995 and inspired a renewed interest in the directed synthesis of these derivatives as potential antitumour compounds .

Determination of Oil-Water Distribution Coefficient

2-Aminopyrimidine sulfonamide derivatives have been used in the determination of oil-water distribution coefficient . The UV absorption of these compounds at 300 nm has been utilized in this application .

Future Directions

The future directions for research on 2-aminopyrimidine derivatives, including 2-Aminopyrimidine-5-sulfonamide, involve the development of new efficient antitrypanosomal and antiplasmodial compounds with less side effects . The influence of the structural modifications on these activities is a topic of ongoing discussion .

Mechanism of Action

properties

IUPAC Name

2-aminopyrimidine-5-sulfonamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C4H6N4O2S/c5-4-7-1-3(2-8-4)11(6,9)10/h1-2H,(H2,5,7,8)(H2,6,9,10)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QDRARHQVEYBKSS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C=NC(=N1)N)S(=O)(=O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4H6N4O2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90697706
Record name 2-Aminopyrimidine-5-sulfonamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90697706
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

174.18 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-Aminopyrimidine-5-sulfonamide

CAS RN

99171-23-0
Record name 2-Aminopyrimidine-5-sulfonamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90697706
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2-AMINO-5-PYRIMIDINESULFONAMIDE
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